molecular formula C17H16N2OS B5132212 3,5-dibenzyl-2-thioxo-4-imidazolidinone

3,5-dibenzyl-2-thioxo-4-imidazolidinone

Cat. No.: B5132212
M. Wt: 296.4 g/mol
InChI Key: KCPWXWBVHYMNNX-UHFFFAOYSA-N
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Description

3,5-Dibenzyl-2-thioxo-4-imidazolidinone is a heterocyclic compound featuring an imidazolidinone core substituted with benzyl groups at positions 3 and 5 and a thioxo (C=S) group at position 2. This structure confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science. The compound is typically synthesized via cyclocondensation reactions involving thiourea derivatives and benzyl-substituted aldehydes or ketones under acidic or basic conditions . Its planar aromatic system and sulfur-containing functional group enhance reactivity in nucleophilic and electrophilic substitutions, facilitating applications in drug design and catalysis.

Properties

IUPAC Name

3,5-dibenzyl-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS/c20-16-15(11-13-7-3-1-4-8-13)18-17(21)19(16)12-14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCPWXWBVHYMNNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2C(=O)N(C(=S)N2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

3-(4-Bromophenyl)-5-(4-Methylbenzylidene)-2-(Methylthio)-3,5-Dihydro-4H-Imidazol-4-One (Compound 7f)

  • Structure : Differs in the substitution of benzyl groups with a 4-bromophenyl and a 4-methylbenzylidene moiety. The thioxo group is replaced by a methylthio (S-CH₃) group.
  • Synthesis : Achieved via a one-pot condensation of substituted benzaldehydes with thiourea derivatives under acetic acid catalysis, yielding 92% .
  • Key Data :
    • Melting Point: 218–220°C
    • ¹H NMR (CDCl₃): δ 2.32 (s, CH₃), 2.63 (s, S-CH₃), 7.15–8.01 (aromatic protons) .

3,5,5-Trimethyl-2,4-Imidazolidinedione (Trimethadione)

  • Structure : Lacks benzyl and thioxo groups; features methyl substituents at positions 3, 5, and 3.
  • Synthesis : Prepared via cyclization of dimethylurea derivatives.
  • Key Data :
    • Molecular Weight: 142.156 g/mol
    • Density: 1.117 g/cm³
    • Pharmacological Use: Anticonvulsant agent .

2-(4-Hydroxy-3,5-Dimethoxybenzylidene)[1,3]Thiazolo[3,2-a]Benzimidazol-3(2H)-One

  • Structure : Incorporates a fused thiazolo-benzimidazole system with methoxy and hydroxy substituents.
  • Synthesis : Derived from condensation of benzimidazole precursors with substituted benzaldehydes under reflux conditions .

Physicochemical and Pharmacological Comparisons

Compound Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Bioactivity/Applications
This compound ~310 (estimated) Not reported Thioxo, benzyl Potential kinase inhibition
Compound 7f 429.3 218–220 Methylthio, bromophenyl Antimicrobial (hypothesized)
Trimethadione 142.16 45–47 Methyl, diketone Anticonvulsant
Thiazolo-benzimidazole 380.4 >250 Methoxy, hydroxy, thiazole Photodynamic therapy (explored)

Key Observations:

Thermal Stability : Fused-ring systems (e.g., thiazolo-benzimidazole derivatives) exhibit higher melting points (>250°C) due to increased aromaticity and planarity .

Pharmacokinetics: Trimethadione’s lower molecular weight and non-polar methyl groups enhance blood-brain barrier penetration, contrasting with the bulkier benzyl groups in the target compound .

Q & A

Q. What are the standard synthetic routes for 3,5-dibenzyl-2-thioxo-4-imidazolidinone, and how can intermediates be optimized?

The compound is typically synthesized via condensation reactions. A general method involves reacting thiourea derivatives with substituted benzaldehydes under acidic conditions. For example, sodium acetate in glacial acetic acid can catalyze the formation of the imidazolidinone core. Substituted benzaldehydes (e.g., 3,5-dibenzyl groups) are introduced via nucleophilic addition, followed by cyclization. Optimizing intermediates, such as adjusting stoichiometry of sodium acetate or reaction time (e.g., 5–18 hours), improves yields . Purification via recrystallization (water-ethanol mixtures) is critical to isolate the final product in high purity (65–88% yields) .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions (e.g., benzyl protons at δ 7.2–7.4 ppm, thiocarbonyl absence of protons) .
  • IR spectroscopy : Detection of C=S (thioxo) stretches (~1200–1250 cm⁻¹) and C=O (imidazolidinone) bands (~1700 cm⁻¹) .
  • Mass spectrometry (MS) : High-resolution MS validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • Elemental analysis : Confirms C, H, N, and S composition within ±0.4% deviation .

Q. How do substituents on the benzyl groups influence the compound’s solubility and crystallinity?

Electron-withdrawing groups (e.g., nitro, halogens) reduce solubility in polar solvents but enhance crystallinity, as seen in analogs with 4-nitrophenyl substituents . Conversely, methoxy or hydroxy groups improve aqueous solubility due to hydrogen bonding, though they may lower melting points (e.g., 141–143°C for dichlorophenoxy derivatives) . Solubility in DMSO or 1,4-dioxane is preferred for biological assays .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its biological activity (e.g., anticancer, anti-inflammatory)?

  • Bioisosteric replacement : Substituting the thioxo group with oxo or selenoxo moieties may alter kinase inhibition profiles (e.g., CDK1/GSK3β targets) .
  • Heterocyclic fusion : Adding thiazole or triazole rings (via thioglycolic acid or hydrazine cyclization) improves cytotoxicity against cancer cell lines (e.g., IC₅₀ < 10 µM in MCF-7 cells) .
  • Pharmacophore tuning : Introducing fluorinated benzyl groups (e.g., 3,5-difluoro analogs) enhances metabolic stability and bioavailability .

Q. What strategies mitigate low yields in large-scale synthesis of this compound?

  • Catalyst optimization : Using piperidine or glacial acetic acid (5–10 mol%) accelerates condensation kinetics .
  • Solvent selection : Refluxing in 1,4-dioxane instead of ethanol reduces side reactions (e.g., dimerization) .
  • Temperature control : Maintaining 80–100°C during cyclization prevents premature precipitation .
  • Workflow integration : In-line HPLC monitoring (e.g., 95.5% purity thresholds) ensures batch consistency .

Q. How can contradictory bioactivity data across studies be resolved?

Discrepancies often arise from assay conditions or impurity profiles. For example:

  • Cell line variability : Activity against HA22T liver cancer cells may not replicate in HEPG-2 due to differing CYP450 expression .
  • Impurity thresholds : Residual DMSO (>0.5%) or unreacted benzaldehydes can artifactually inflate cytotoxicity .
  • Standardized protocols : Adopt NIH/NCI guidelines for dose-response curves (e.g., 72-hour incubations, SRB assays) to ensure reproducibility .

Methodological Guidelines

  • Synthetic Design : Prioritize substituents with known pharmacokinetic benefits (e.g., fluorinated groups for blood-brain barrier penetration) .
  • Data Validation : Cross-validate spectral data with computational tools (e.g., DFT for NMR chemical shift prediction) .
  • Biological Testing : Include CHS-828 or doxorubicin as positive controls in cytotoxicity assays .

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